1,3,5-Trihydroxypyridin-2-one
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Overview
Description
2,3,5-Pyridinetriol, 1-oxide is a heterocyclic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of three hydroxyl groups and an N-oxide functional group on the pyridine ring. The unique structure of 2,3,5-Pyridinetriol, 1-oxide imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Pyridinetriol, 1-oxide typically involves the oxidation of 2,3,5-trihydroxypyridine. One common method includes the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the N-oxide functional group.
Industrial Production Methods: Industrial production of 2,3,5-Pyridinetriol, 1-oxide may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,3,5-Pyridinetriol, 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the corresponding amine.
Substitution: The hydroxyl groups on the pyridine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and acylating agents.
Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2,3,5-Pyridinetriol, 1-oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2,3,5-Pyridinetriol, 1-oxide involves its ability to interact with various molecular targets and pathways. The N-oxide functional group can act as a mild Lewis base, activating certain Lewis acidic parts of molecules and increasing the reactivity of nucleophilic parts towards electrophiles. This property makes it a valuable catalyst in various organic reactions. Additionally, its hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function.
Comparison with Similar Compounds
- 2,3,4,5-Tetrahydropyridine 1-oxide
- Pyridine N-oxide
- 2-Pyridinethiol 1-oxide
Comparison: 2,3,5-Pyridinetriol, 1-oxide is unique due to the presence of three hydroxyl groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. In contrast, compounds like pyridine N-oxide and 2-pyridinethiol 1-oxide have different functional groups that influence their chemical behavior and applications. The presence of multiple hydroxyl groups in 2,3,5-Pyridinetriol, 1-oxide allows for more diverse chemical modifications and interactions with biological targets, making it a versatile compound in scientific research.
Properties
CAS No. |
110038-54-5 |
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Molecular Formula |
C5H5NO4 |
Molecular Weight |
143.1 g/mol |
IUPAC Name |
1,3,5-trihydroxypyridin-2-one |
InChI |
InChI=1S/C5H5NO4/c7-3-1-4(8)5(9)6(10)2-3/h1-2,7-8,10H |
InChI Key |
ULDVWSLVFJNZRJ-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)N(C=C1O)O)O |
Canonical SMILES |
C1=C(C(=O)N(C=C1O)O)O |
Synonyms |
2,3,5-Pyridinetriol,1-oxide(9CI) |
Origin of Product |
United States |
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